molecular formula C9H11FN2 B8630400 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine

1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine

Cat. No.: B8630400
M. Wt: 166.20 g/mol
InChI Key: GNTKFUARIPLYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H11FN2. It is characterized by a cyclobutanamine core attached to a fluoropyridine ring.

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and cyclobutanone.

    Synthetic Route: A common synthetic route involves the formation of an intermediate by reacting 3-fluoropyridine with cyclobutanone under specific conditions.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction efficiency.

    Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

    Pathways Involved: The binding of the compound to its targets can lead to the activation or inhibition of downstream signaling pathways.

Comparison with Similar Compounds

1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H11FN2/c10-7-3-1-6-12-8(7)9(11)4-2-5-9/h1,3,6H,2,4-5,11H2

InChI Key

GNTKFUARIPLYGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=N2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20 mL microwave reaction vial was added methyl 1-(3-fluoropyridin-2-yl)cyclobutylcarbamate (1.47 g, 6.56 mmol), ethanol (12 mL) and 3N aqueous sodium hydroxide (7 mL). The reaction mixture was heated in the microwave reactor at 150° C. for 30 min. The ethanol was evaporated under reduced pressure and the mixture was extracted with ethyl acetate (30 mL). The aqueous layer was then extracted with ethyl acetate (2×30 mL). The organic layers were combined, dried over Na2SO4, filtered, and concentrated to give 1-(3-fluoropyridin-2-yl)cyclobutanamine (1.01 g, 93%) as a crude yellow oil that was used in the next reaction step without further purification.
Name
methyl 1-(3-fluoropyridin-2-yl)cyclobutylcarbamate
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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